2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid is an organic compound with a unique structure that includes both chlorine and fluorine atoms attached to a phenyl ring
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid typically involves several steps. One common method starts with the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid can be compared with other similar compounds, such as:
2-chloro-6-fluorophenylboronic acid: This compound shares a similar phenyl ring structure but differs in its functional groups, leading to different reactivity and applications.
2-chloro-6-fluoro-5-methylphenylboronic acid: Another related compound with variations in its substituents, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCJUPKYKKZCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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